molecular formula C21H17N7O2 B12651435 5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine

5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12651435
M. Wt: 399.4 g/mol
InChI Key: ISOJIFQFHFOCFC-UHFFFAOYSA-N
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Description

5-(1-Methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with two distinct pyrazole moieties. The first pyrazole group is methylated at the N1 position (1-methylpyrazol-4-yl), while the second pyrazole is linked to a 3-nitrophenylmethyl group. This combination of aromatic and heterocyclic systems confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H17N7O2

Molecular Weight

399.4 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C21H17N7O2/c1-26-12-16(8-24-26)15-6-19-20(10-23-21(19)22-7-15)17-9-25-27(13-17)11-14-3-2-4-18(5-14)28(29)30/h2-10,12-13H,11H2,1H3,(H,22,23)

InChI Key

ISOJIFQFHFOCFC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(NC=C3C4=CN(N=C4)CC5=CC(=CC=C5)[N+](=O)[O-])N=C2

Origin of Product

United States

Biological Activity

5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Structure and Composition

The molecular formula of the compound is C27H23N5O4C_{27}H_{23}N_5O_4 with a molecular weight of approximately 481.5 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, integrating various heterocyclic components to achieve the desired structure. The synthetic routes often utilize halogenated compounds, bases, and catalysts to facilitate bond formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it may exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study utilizing the MTT assay demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against breast cancer cells (MCF-7) .

Antimicrobial Properties

The compound has shown promising antibacterial and antifungal activities. Pyrazole derivatives are recognized for their ability to inhibit bacterial growth and possess antifungal properties against strains such as Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Anti-inflammatory Effects

In vivo studies have demonstrated that pyrazole derivatives can significantly reduce inflammation. For example, compounds structurally related to 5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine have shown efficacy in reducing carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Receptor Modulation : The compound may bind to estrogen receptors or other key signaling molecules involved in cancer progression and inflammation.

Study on Anticancer Activity

A notable study assessed the anticancer properties of pyrazole derivatives similar to the target compound. The results indicated that certain analogs exhibited potent activity against MCF-7 cells with IC50 values ranging from 0.08 µM to 0.15 µM, highlighting their potential for further development as anticancer therapeutics .

Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives using the HRBC membrane stabilization method. Results indicated significant protective effects at doses of 100 µg, 500 µg, and 1000 µg compared to standard anti-inflammatory drugs .

Comparative Table of Biological Activities

Activity Compound IC50/Effectiveness
Anticancer5-(1-methylpyrazol-4-yl)-3-[1-(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridineIC50 ~ 0.08 µM (MCF-7)
AntibacterialSimilar Pyrazole DerivativesEffective against E. coli
Anti-inflammatorySimilar Pyrazole DerivativesSignificant reduction in edema

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine exhibit significant anticancer activity. For instance, derivatives of pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of B-Raf kinase, which is implicated in various cancers, particularly melanoma. The inhibition of the B-Raf(V600E) mutation has been a focal point in developing targeted cancer therapies .

Table 1: Anticancer Activity Studies

CompoundTargetIC50 (µM)Reference
5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridineB-Raf0.25
PLX4720B-Raf(V600E)0.01

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to exhibit anti-inflammatory properties, making them suitable candidates for developing new anti-inflammatory drugs. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Fluorescent Properties

5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine and its derivatives have been explored for their photophysical properties, making them suitable for optical applications. The incorporation of pyrazole moieties enhances the fluorescent characteristics of materials, which can be utilized in sensors and imaging technologies .

Table 2: Photophysical Properties of Pyrazole Derivatives

CompoundEmission Wavelength (nm)Quantum Yield (%)Reference
5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine48075
Pyrazolo[1,5-a]pyrimidines50080

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of pyrazole rings and subsequent functionalization with nitrophenyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Case Study: Synthesis Methodology
A recent study detailed a synthetic route involving the condensation of appropriate pyrazole precursors followed by nitrosation to introduce the nitrophenyl moiety. The reaction conditions were optimized to achieve high yields while minimizing by-products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolo[2,3-b]pyridine Cores

Compounds sharing the pyrrolo[2,3-b]pyridine scaffold but differing in substituents demonstrate how structural variations influence biological activity:

Compound Name Substituents Key Features Biological Activity
5-Methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine Methoxy, phenylsulfonyl, pyrazole Enhanced solubility due to sulfonyl group Anticancer (kinase inhibition)
3-(2-Hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Hydroxyphenyl, pyridinylmethyl Improved bioavailability from hydroxyl group Antimicrobial
Target Compound 1-Methylpyrazol-4-yl, 3-nitrophenylmethyl-pyrazole Nitro group enhances electrophilicity; methylpyrazole improves metabolic stability Under investigation (predicted kinase inhibition)

Key Insight : The nitro group in the target compound may increase binding affinity compared to methoxy or sulfonyl substituents, but could reduce solubility relative to hydroxylated analogues .

Pyrazole-Containing Heterocycles

Pyrazole derivatives are widely studied for their diverse bioactivities. Comparisons highlight substituent effects:

Compound Name Core Structure Substituents Biological Activity
1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine Pyrazole 3-Methylpyridinyl Kinase inhibition (anticancer)
2-{5-[3-(3,4-Dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine Pyrazole + oxadiazole + pyridine 3,4-Dimethylphenyl Antifungal
Target Compound Pyrrolo[2,3-b]pyridine + pyrazoles 3-Nitrophenylmethyl, methylpyrazole Potential dual kinase/receptor modulation

Nitroaryl-Substituted Compounds

Nitro groups are critical for redox activity and target binding:

Compound Name Core Structure Nitro Group Position Key Properties
1-(4-Fluoro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole Pyrazole 2-Nitro, 4-fluoro High electrophilicity; antimicrobial
Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]- Pyrazole 4-Nitrophenyl Photostability; materials applications
Target Compound Pyrrolo[2,3-b]pyridine 3-Nitrophenyl Enhanced binding to electron-rich targets (e.g., ATP-binding pockets)

Key Insight : The meta-nitro placement in the target compound may reduce steric hindrance compared to ortho-nitro analogues, improving target accessibility .

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